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Executive Summary
(2,3-Dihydro-1H-inden-2-YL)methanol, a key aromatic alcohol, has emerged as a valuable

building block in modern medicinal chemistry and materials science. Its rigid, bicyclic indane

scaffold combined with a reactive primary hydroxyl group makes it a versatile intermediate for

synthesizing complex molecular architectures. This guide provides a comprehensive overview

of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a

particular focus on its role in the development of novel therapeutics. We delve into its

significance as a core structure in tubulin polymerization inhibitors and as a pharmacophore in

neuroscience research, offering field-proven insights and detailed experimental considerations.

Introduction: The Indane Scaffold in Modern
Chemistry
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery. Its

conformational rigidity and defined three-dimensional shape allow for precise orientation of
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functional groups, which is critical for optimizing interactions with biological targets. (2,3-
Dihydro-1H-inden-2-YL)methanol (CAS No. 5445-45-4) embodies this potential, serving as a

non-chiral starting material that can be elaborated into a diverse array of more complex

molecules. Its primary application lies in serving as an intermediate for investigational

anticancer agents and compounds targeting neurodegenerative diseases.[1][2] This guide aims

to be a definitive resource, consolidating critical technical data to empower researchers in

leveraging this compound for their discovery programs.

Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its

effective use in synthesis and for ensuring safe handling and processing.[1]

Chemical Structure
The structure of (2,3-Dihydro-1H-inden-2-YL)methanol features a fused benzene ring and a

cyclopentane ring, with a hydroxymethyl group attached at the C2 position of the cyclopentane

ring.

Caption: Chemical structure of (2,3-Dihydro-1H-inden-2-YL)methanol.

Core Properties
The physical properties of (2,3-Dihydro-1H-inden-2-YL)methanol are summarized below.

These data are critical for reaction setup, purification, and safety assessments.
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Property Value Source

CAS Number 5445-45-4 [3]

Molecular Formula C₁₀H₁₂O [4]

Molecular Weight 148.20 g/mol [1]

Boiling Point 264 °C [4]

Density 1.08 g/cm³ [1]

Flash Point 122.4 °C [1]

Appearance
Colorless to pale yellow liquid

(typical)
General Knowledge

Solubility

Soluble in organic solvents

(e.g., methanol, chloroform,

ethyl acetate); limited solubility

in water

General Chemical Principles

Spectroscopic Characterization (Predicted)
While a publicly available, fully characterized spectrum for this specific compound is not readily

available, its spectral properties can be reliably predicted based on its structure and data from

analogous compounds. These predictions are invaluable for reaction monitoring and quality

control.
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Technique Predicted Spectral Features

¹H NMR (500 MHz, CDCl₃)

δ ~7.10-7.25 (m, 4H, Ar-H), δ ~3.65 (d, 2H, -

CH₂OH), δ ~2.80-3.00 (m, 4H, Ar-CH₂-), δ ~2.50

(m, 1H, -CH-), δ ~1.60 (br s, 1H, -OH).

¹³C NMR (125 MHz, CDCl₃)

δ ~141 (Ar-C, quaternary), δ ~126 (Ar-CH), δ

~124 (Ar-CH), δ ~68 (-CH₂OH), δ ~45 (-CH-), δ

~35 (Ar-CH₂-).

FT-IR (neat)

~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹

(sp² C-H stretch), ~2950 cm⁻¹ (sp³ C-H stretch),

~1470 cm⁻¹ (C=C aromatic stretch), ~1050

cm⁻¹ (C-O stretch).

Mass Spec. (EI) m/z (%): 148 (M⁺), 117 (M⁺ - CH₂OH), 91.

Note: Chemical shifts (δ) are reported in parts per million (ppm). These are estimated values

and should be confirmed by experimental data.

Synthesis and Manufacturing
(2,3-Dihydro-1H-inden-2-YL)methanol is not a naturally occurring compound and must be

prepared synthetically. A common and efficient laboratory-scale approach involves the

reduction of a suitable carbonyl precursor, such as an ester or a ketone.

Proposed Synthetic Workflow
A robust synthetic route begins with the commercially available 2-Indanone. The workflow

involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carboxylate group,

followed by reduction. A more direct approach is the reduction of ethyl 2,3-dihydro-1H-indene-

2-carboxylate.

Ethyl 2,3-dihydro-1H-
indene-2-carboxylate

LiAlH₄ (Lithium Aluminum Hydride)
in dry THF

1. Reduction of Ester Aqueous Workup
(e.g., Rochelle's salt)

2. (2,3-Dihydro-1H-inden-2-YL)
methanol
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Caption: Proposed synthesis workflow for (2,3-Dihydro-1H-inden-2-YL)methanol.

General Experimental Protocol: Reduction of an Indene-
2-carboxylate Ester
This protocol is a generalized representation. Researchers must adapt it based on specific

laboratory conditions and safety assessments.

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum

hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen

atmosphere. The suspension is cooled to 0 °C in an ice bath.

Addition of Substrate: A solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0

equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes,

maintaining the internal temperature below 5 °C. Causality: The slow, cooled addition is

crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing

dangerous temperature spikes and side reactions.

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer

Chromatography (TLC) until the starting material is fully consumed.

Quenching and Workup: The reaction is carefully quenched by cooling back to 0 °C and

slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water. This

sequence is critical for safely decomposing excess hydride and precipitating aluminum salts

into a filterable solid. The resulting slurry is stirred for 1 hour until a white precipitate forms.

Isolation and Purification: The solids are removed by filtration through a pad of Celite®, and

the filter cake is washed with ethyl acetate. The combined organic filtrates are dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is then purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization
The reactivity of (2,3-Dihydro-1H-inden-2-YL)methanol is dominated by its primary alcohol

functional group. The hydroxyl group is both weakly acidic and nucleophilic, allowing for a wide
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range of transformations.[5][6]

(2,3-Dihydro-1H-inden-2-YL)methanol

Ester Derivative

RCOCl, Pyridine
(Esterification)

Ether Derivative

1. NaH
2. R-Br

(Williamson Ether Synthesis)

Alkyl Halide Derivative

SOCl₂ or PBr₃
(Halogenation)

Aldehyde Derivative

PCC or Dess-Martin
(Oxidation)

Click to download full resolution via product page

Caption: Key reactions of (2,3-Dihydro-1H-inden-2-YL)methanol.

Esterification: The alcohol readily reacts with carboxylic acids or, more efficiently, with acyl

chlorides and anhydrides in the presence of a base (e.g., pyridine) to form esters. This is a

common strategy in medicinal chemistry to create prodrugs or modify solubility.[7]

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild

oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane.[8]

Stronger oxidants like chromic acid would lead to the carboxylic acid.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be

converted to a good leaving group and substituted by a halide.[7][9] Reagents such as

thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for producing the

corresponding alkyl chloride or bromide via an Sₙ2 mechanism.[7]

Etherification: Deprotonation with a strong base like sodium hydride (NaH) generates the

corresponding alkoxide, a potent nucleophile. This alkoxide can then be reacted with an alkyl

halide in a Williamson ether synthesis to form an ether linkage.[5]

Applications in Research and Drug Development
The true value of (2,3-Dihydro-1H-inden-2-YL)methanol lies in its application as a core

scaffold for bioactive molecules.
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Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them a prime target for anticancer drugs.[1]

Compounds that inhibit the polymerization of tubulin can arrest the cell cycle and induce

apoptosis in cancer cells.[10][11] The indane scaffold present in (2,3-Dihydro-1H-inden-2-
YL)methanol serves as a rigid core for building molecules that bind to the colchicine site on

tubulin.[1] The hydroxymethyl group is a key handle for derivatization, allowing chemists to

attach other pharmacophoric elements required for potent inhibitory activity. The synthesis of

novel acridane-based and pyrrole-based tubulin inhibitors highlights the modular approach

where different core structures are elaborated to optimize biological activity.[11][12]

Neuroscience Research
The 2,3-dihydro-1H-indene structure is also a recognized pharmacophore in neuroscience.

Derivatives have been investigated as dual-target inhibitors for complex neurodegenerative

diseases like Alzheimer's.[1] For instance, novel 2,3-dihydro-1H-inden-1-ones have been

designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE),

both of which are implicated in the pathology of Alzheimer's disease.[2] (2,3-Dihydro-1H-
inden-2-YL)methanol provides a strategic starting point for the synthesis of such multi-target

ligands.

Safety, Handling, and Storage
As a research chemical, (2,3-Dihydro-1H-inden-2-YL)methanol requires careful handling.

While a specific, comprehensive safety data sheet (SDS) was not publicly available for this

review, general precautions for aromatic alcohols should be followed.[3][13]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any vapors. Avoid contact with skin and eyes.[14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and sources of ignition.

First Aid:
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Skin Contact: Immediately wash off with plenty of water and soap. Remove contaminated

clothing.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This information is for guidance only. Always consult the material-specific Safety

Data Sheet (SDS) provided by the supplier before use.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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